ビアペネム

概要

説明

Biapenem is a carbapenem antibiotic that has been used in the treatment of various bacterial infections. It is known for its broad-spectrum antibacterial activity, encompassing many Gram-positive and Gram-negative aerobic and anaerobic bacteria . Biapenem was approved for use in Japan in 2001 and has since been used in several countries, including China and Thailand .

科学的研究の応用

Biapenem has been extensively studied for its applications in treating infectious diseases. It has shown efficacy in treating lower respiratory tract infections, complicated urinary tract infections, and intra-abdominal infections . Additionally, biapenem has been explored for its potential in drug repositioning, particularly in modulating particulate matter-induced lung injury . Its broad-spectrum antibacterial activity makes it a valuable tool in both clinical and research settings.

作用機序

Biapenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . Biapenem is effective against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic . Additionally, biapenem has been shown to elicit specific immune responses, enhancing the host’s defense against infections .

Safety and Hazards

Biapenem should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

将来の方向性

Biapenem has been used in trials studying the treatment of bacterial infections . A study compared the real-world efficacy and safety of Biapenem and Meropenem for treating severe community-acquired pneumonia (SCAP) in children . The study found that the efficacy and safety of Biapenem are comparable to Meropenem in the treatment of children with SCAP .

生化学分析

Biochemical Properties

Biapenem plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction . Biapenem binds strongly to PBP 2 of Escherichia coli and Pseudomonas aeruginosa, and to PBP 1 of Staphylococcus aureus . Additionally, it shows strong affinity with PBP 1a of Escherichia coli and PBP 1b of Pseudomonas aeruginosa . These interactions inhibit the synthesis of peptidoglycan, leading to bacterial cell death.

Cellular Effects

Biapenem affects various types of cells and cellular processes by disrupting bacterial cell wall synthesis. This disruption leads to cell lysis and death in susceptible bacteria. Biapenem influences cell function by inhibiting cell signaling pathways involved in cell wall synthesis and repair . It also impacts gene expression related to these pathways, leading to the downregulation of genes involved in peptidoglycan synthesis .

Molecular Mechanism

The molecular mechanism of biapenem involves binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, biapenem inhibits their activity, preventing the cross-linking of peptidoglycan chains necessary for cell wall strength and rigidity . This inhibition results in weakened cell walls and ultimately, bacterial cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of biapenem change over time. Biapenem is stable to hydrolysis by human renal DHP-I, which contributes to its sustained activity . It is hydrolyzed by metallo-β-lactamases, which can reduce its effectiveness over time . Long-term studies have shown that biapenem maintains its antibacterial activity in vitro, but its stability can be compromised by the presence of specific β-lactamases .

Dosage Effects in Animal Models

The effects of biapenem vary with different dosages in animal models. At therapeutic doses, biapenem is effective in treating bacterial infections without significant adverse effects . At high doses, biapenem can cause toxic effects, including convulsions and seizures, although these are less common compared to other carbapenems like imipenem . Threshold effects have been observed, where increasing the dose beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

Biapenem is involved in metabolic pathways related to its stability and degradation. It is more stable to hydrolysis by human renal DHP-I compared to other carbapenems . This stability is due to the presence of a 1β-methyl group at the C1 position of the carbapenem nucleus, which reduces the ability of DHP-I to hydrolyze the β-lactam ring . Biapenem does not require coadministration with a DHP-I inhibitor, unlike imipenem .

Transport and Distribution

Biapenem is transported and distributed within cells and tissues through various mechanisms. After intravenous administration, biapenem is widely distributed and penetrates well into various tissues, including lung tissue and body fluids such as sputum and pleural effusion . It interacts with transporters and binding proteins that facilitate its distribution and accumulation in target tissues .

Subcellular Localization

The subcellular localization of biapenem is primarily within the bacterial cell wall, where it exerts its antibacterial activity . Biapenem targets PBPs located in the bacterial cell membrane, leading to the inhibition of cell wall synthesis . This localization is crucial for its function, as it ensures that biapenem reaches its target sites within the bacterial cell.

準備方法

The preparation of biapenem involves several synthetic routes and reaction conditions. One method involves the use of ethanol, N,N-dimethylformamide, and palladium carbon as a catalyst. The reaction is carried out under controlled temperature and pressure conditions, followed by crystallization and vacuum drying to obtain biapenem with high purity . Industrial production methods also emphasize the importance of maintaining specific pH levels and temperatures to ensure high yield and purity .

化学反応の分析

Biapenem undergoes various chemical reactions, including hydrolysis and interactions with β-lactamases. Studies have shown that biapenem reacts with metallo-β-lactamases and serine-β-lactamases, resulting in the formation of hydrolyzed enamine and imine products . These reactions are crucial for understanding the stability and efficacy of biapenem as an antibiotic.

類似化合物との比較

Biapenem is part of the carbapenem class of antibiotics, which includes other compounds such as imipenem, meropenem, and panipenem. Compared to these antibiotics, biapenem is more stable to hydrolysis by human renal dihydropeptidase-I, eliminating the need for coadministration with a dihydropeptidase-I inhibitor . This stability, along with its broad-spectrum activity, makes biapenem a unique and valuable antibiotic in the carbapenem class .

References

特性

IUPAC Name |

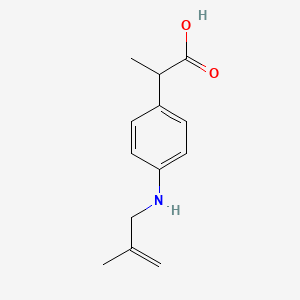

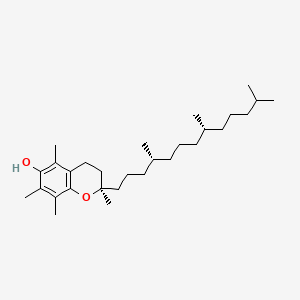

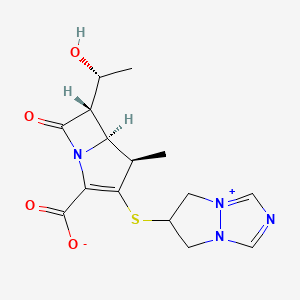

(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMBZHPJVKCOMA-YJFSRANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046435 | |

| Record name | Biapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120410-24-4 | |

| Record name | Biapenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120410-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biapenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Biapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIAPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Biapenem exert its antibacterial effect?

A1: Biapenem is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, , , , ] By binding to PBPs, Biapenem disrupts the final transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death. [, , , , ]

Q2: What is the molecular formula and weight of Biapenem?

A2: The molecular formula of Biapenem is C22H24N4O5S2, and its molecular weight is 476.58 g/mol. [, , ]

Q3: Is there spectroscopic data available for Biapenem?

A3: Yes, researchers often employ High-Performance Liquid Chromatography (HPLC) coupled with UV detection to determine Biapenem concentrations in biological samples. The UV detection wavelength is typically set at 294 nm or 300 nm. [, , ]

Q4: How stable is Biapenem in different infusion solutions?

A4: Studies have shown that Biapenem exhibits good stability in 0.9% Sodium Chloride injection and 5% Glucose injection for up to 10 hours. [] Stability in Glucose and Sodium Chloride injection and 10% Glucose injection is shorter, with degradation exceeding 5% after 8 hours and 5 hours, respectively. [] Notably, Biapenem is unstable in Compound Sodium Chloride Injection, degrading more than 5% within 3 hours. []

Q5: Are there any challenges related to the formulation of Biapenem?

A5: Biapenem, like many β-lactam antibiotics, can be susceptible to hydrolysis, particularly in the presence of certain excipients or under specific pH conditions. [, ] Formulation strategies often focus on optimizing pH, selecting appropriate excipients, and utilizing lyophilization techniques to enhance its stability and solubility. [, ]

Q6: How is Biapenem absorbed and distributed in the body?

A6: Biapenem is administered intravenously, achieving peak plasma concentrations at the end of infusion. [, , ] It exhibits a two-compartment pharmacokinetic model with good tissue penetration, including the biliary tract and pancreas. [, , ]

Q7: What are the primary routes of Biapenem elimination?

A7: Biapenem is primarily eliminated via renal excretion, with a significant portion excreted unchanged in the urine. [, , ] The cumulative urinary excretion rate within 12 hours after administration has been reported to be around 33% to 63%. [, , ]

Q8: How do the pharmacokinetics of Biapenem differ between adults and children?

A8: Pharmacokinetic studies in pediatric patients are limited, but research suggests that body weight and creatinine clearance significantly influence Biapenem pharmacokinetic parameters in children. [, ] Dosing regimens for pediatric patients are often weight-based and adjusted for renal function. [, ]

Q9: What is the pharmacodynamic target of Biapenem?

A9: The pharmacodynamic target of Biapenem is the time above the minimum inhibitory concentration (MIC) for the targeted bacteria (T>MIC). [, , ] Achieving a specific T>MIC is crucial for optimal bacterial killing and clinical efficacy. [, , ]

Q10: What types of bacterial infections is Biapenem effective against?

A10: Biapenem demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including those commonly implicated in lower respiratory tract infections, urinary tract infections, and intra-abdominal infections. [, , , ]

Q11: Has Biapenem been evaluated in clinical trials?

A11: Yes, multiple clinical trials have investigated the efficacy and safety of Biapenem in treating various bacterial infections. [, , , ] These trials have demonstrated that Biapenem exhibits comparable efficacy and safety profiles to other carbapenems, like meropenem and imipenem/cilastatin. [, , , ]

Q12: Are there any specific patient populations where Biapenem might be particularly beneficial?

A12: While not explicitly stated in the provided research, Biapenem's favorable safety profile and pharmacokinetic properties, such as its good tissue penetration, make it a potentially valuable option for specific patient populations, such as those with complicated intra-abdominal infections or those requiring prolonged antibiotic therapy. [, ]

Q13: What are the known mechanisms of resistance to Biapenem?

A13: Resistance to Biapenem can arise from several mechanisms, including the production of carbapenemases, particularly metallo-β-lactamases (MBLs) like IMP, NDM, and VIM, and alterations in PBPs. [, , ] Resistance can also be mediated by a combination of reduced permeability due to porin mutations and overexpression of efflux pumps. [, , ]

Q14: What are the potential safety concerns associated with Biapenem use?

A15: As with all antibiotics, Biapenem can cause adverse effects, though they are typically mild and transient. [, , ] Common adverse effects include gastrointestinal disturbances like nausea, vomiting, and diarrhea, as well as skin rash and injection site reactions. [, , ]

Q15: How does the safety profile of Biapenem compare to other carbapenems?

A16: Biapenem generally demonstrates a favorable safety profile comparable to other carbapenems. [, , ] Some studies suggest it might be associated with a lower incidence of certain adverse effects, such as central nervous system toxicity, compared to imipenem/cilastatin. [, ]

Q16: What are the current research focuses for improving Biapenem therapy?

A17: Current research efforts focus on optimizing Biapenem dosing regimens based on population pharmacokinetic/pharmacodynamic (PK/PD) analyses, particularly in critically ill patients and pediatric populations. [, , ] Additionally, exploring Biapenem's potential for combination therapy with other antibiotics to combat multidrug-resistant infections is an active area of investigation. [, , ]

Q17: Are there any promising strategies for overcoming Biapenem resistance?

A18: Strategies to combat Biapenem resistance include developing novel β-lactamase inhibitors that can effectively target carbapenemases, particularly MBLs. [, , , ] Another approach involves designing Biapenem derivatives with improved stability against enzymatic hydrolysis or enhanced penetration through bacterial porins. [, , , ]

Q18: How can computational chemistry and modeling be utilized in Biapenem research?

A19: Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be instrumental in understanding Biapenem's interactions with its targets, designing new derivatives with improved properties, and predicting potential resistance mechanisms. [, , ]

Q19: What are the future directions for Biapenem research?

A19: Future research should focus on:

- Expanding PK/PD studies in diverse patient populations, including critically ill patients, pediatric populations, and those with renal impairment, to optimize dosing regimens and improve clinical outcomes. [, , ]

- Developing novel drug delivery systems to enhance Biapenem's penetration into specific tissues or organs, such as the lungs or brain, where infections can be challenging to treat. [, ]

- Exploring the potential of Biapenem in combination therapies with other antibiotics or adjunctive therapies to combat multidrug-resistant infections effectively. [, , ]

- Investigating the potential for biomarkers to predict treatment response, monitor for the emergence of resistance, and personalize Biapenem therapy. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。